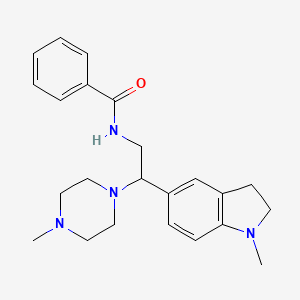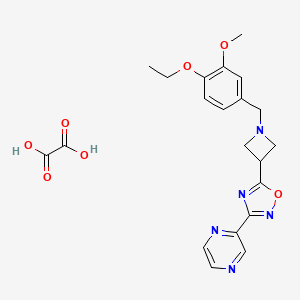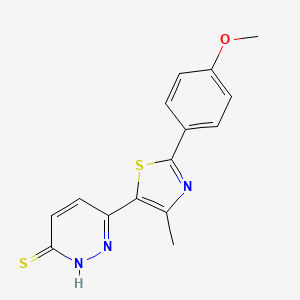
6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- The synthesis and evaluation of various heterocyclic compounds, including pyridazines, have been a focal point of research due to their significant pharmaceutical importance. Studies on compounds like "6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol" demonstrate their utility in creating complex molecules with potential biological activities (Sallam et al., 2021).
Biological Activity and Pharmacological Potential
- Various derivatives of pyridazines have been synthesized and screened for antibacterial and antimicrobial activities. For instance, compounds structurally related to "this compound" have shown promise against a range of bacterial and fungal infections, suggesting their potential as therapeutic agents in treating microbial diseases (Desai et al., 2013).
Anticancer Evaluation
- The anticancer activities of certain derivatives have been evaluated, revealing the potential of these compounds in cancer treatment. For example, some derivatives have been screened against a panel of cancer cell lines, indicating their potential utility in developing new anticancer therapies (Bekircan et al., 2008).
Material Science and Electrochromic Materials
- The exploration of heterocyclic compounds extends to material science, where they are investigated for their electrochromic properties. Such studies aim to develop novel materials for applications in electrochromic devices, showcasing the versatility of pyridazine derivatives beyond biological applications (Zhao et al., 2014).
Propiedades
IUPAC Name |
3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-14(12-7-8-13(20)18-17-12)21-15(16-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINKKJYVGCQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2945322.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
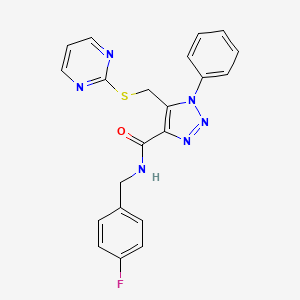
![1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2945328.png)
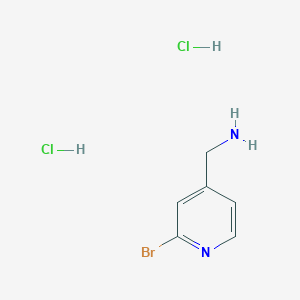
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2945333.png)
![N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2945335.png)
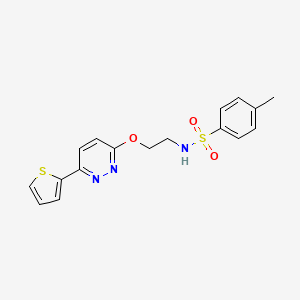
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2945338.png)
![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2945339.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2945340.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2945341.png)
